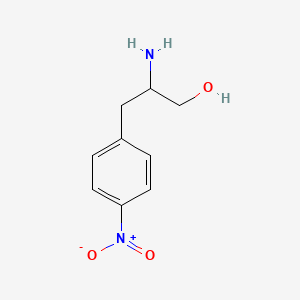

b-Amino-4-nitrobenzenepropanol

CAS No.: 174302-89-7

Cat. No.: VC7906801

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174302-89-7 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 2-amino-3-(4-nitrophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2 |

| Standard InChI Key | PCLGMKWXPXAGEO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

β-Amino-4-nitrobenzenepropanol, systematically named 2-amino-3-(4-nitrophenyl)propan-1-ol, is a chiral molecule with the molecular formula and a molecular weight of 196.203 g/mol . Its structure comprises a propanol backbone substituted with an amino group at the β-position and a 4-nitrophenyl group at the γ-position. The stereochemistry of the compound is critical, as enantiomers like the (S)-configuration (CAS 89288-22-2) exhibit distinct physicochemical and biological properties .

Synonyms and Registry Identifiers

The compound is referenced under multiple aliases, including:

-

(S)-β-Amino-4-nitrobenzenepropanol

-

(2S)-2-Amino-3-(4-nitrophenyl)-1-propanol

Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 174302-89-7 (racemic) |

| 89288-22-2 (S-enantiomer) | |

| MDL Number | MFCD17171137 (racemic) |

| MFCD09751543 (S-enantiomer) |

Synthesis and Production

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| TRC | N/A | 5g | $1,320 |

| SynQuest Laboratories | N/A | 100mg | $439 |

| American Custom Chemicals | 95% | 5mg | $501.35 |

| BroadPharm | N/A | 100mg | $190 |

Prices reflect the cost of chiral resolution, with the (S)-enantiomer commanding premium rates .

Physical and Chemical Properties

Stability and Reactivity

The nitro group confers oxidative stability, while the amino and hydroxyl groups enable derivatization via acylation or alkylation. No decomposition products are reported, but standard precautions for nitro compounds (e.g., avoiding strong reducing agents) are advised .

Applications and Uses

Pharmaceutical Intermediate

β-Amino-4-nitrobenzenepropanol serves as a precursor in synthesizing β-adrenergic receptor ligands and chiral auxiliaries. Its nitro group facilitates further functionalization, such as reduction to amines for bioactive molecule synthesis .

Research Applications

The compound is marketed exclusively for research, excluding medical, food, or household applications . Recent studies explore its utility in asymmetric catalysis and as a building block for fluorescent probes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume